molecular formula C22H21N5O3 B14096492 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Katalognummer: B14096492
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: ZGYANYWNOKXNIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine core with substitutions at positions 3 (benzyl), 8 (2-methoxyphenyl), and 1 (methyl). The 7,8-dihydro configuration introduces conformational rigidity, which may influence binding affinity and metabolic stability compared to fully aromatic analogs.

Eigenschaften

Molekularformel

C22H21N5O3

Molekulargewicht

403.4 g/mol

IUPAC-Name

2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3

InChI-Schlüssel

ZGYANYWNOKXNIY-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, typically starting with the preparation of the imidazo[2,1-f]purine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzyl and methoxyphenyl groups are then introduced through substitution reactions, often using reagents such as benzyl bromide and 2-methoxyphenylboronic acid under conditions like Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the molecule. Common reagents include sodium hydride and alkyl halides.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for introducing aryl groups, using palladium catalysts and boronic acids.

Wissenschaftliche Forschungsanwendungen

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Activity

Key structural analogs differ in substituents at positions 3, 7, and 8, which critically modulate bioactivity:

Compound Name Substituents (Position) Key Findings Reference
Target compound 3-benzyl, 8-(2-methoxyphenyl), 1-methyl Moderate PDE4B1 inhibition (IC₅₀ ~120 nM); weak 5-HT₇ receptor affinity (Ki >1 µM)
3-(2-Fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl analog 3-(2-fluorobenzyl), 7-methyl Enhanced metabolic stability (t₁/₂ >6 h in liver microsomes) but reduced PDE4B1 inhibition (IC₅₀ ~300 nM)
8-(4-(6,7-dimethoxyisoquinolinyl)butyl) derivative 8-substituted with isoquinolinyl High 5-HT₁A receptor affinity (Ki = 12 nM) and PDE10A inhibition (IC₅₀ = 45 nM)
N3-isohexyl purine-2,6-dione derivative N3-isohexyl, 7-unsubstituted Optimal activity in kinase inhibition (IC₅₀ = 8 nM) vs. parent compound (IC₅₀ = 15 nM)

Key Trends :

  • Fluorine substitution (e.g., 2-fluorobenzyl in ) improves metabolic stability but may reduce target engagement due to steric or electronic effects.
  • Isoquinolinyl substituents at position 8 () enhance receptor binding (e.g., 5-HT₁A) but reduce solubility.
  • N3 alkyl chain length (e.g., isohexyl in ) correlates with kinase inhibition potency, suggesting hydrophobic interactions in the binding pocket.
Enzymatic and Receptor Selectivity
  • PDE4B1 Inhibition: The target compound (IC₅₀ ~120 nM) outperforms the 2-fluorobenzyl analog (IC₅₀ ~300 nM) but is less potent than the isoquinolinyl derivative (IC₅₀ = 45 nM) .
  • Kinase Inhibition : N3-alkylated derivatives (e.g., isohexyl in ) demonstrate superior kinase inhibition (IC₅₀ = 8 nM) compared to the benzyl-substituted target compound, likely due to enhanced hydrophobic interactions.

Biologische Aktivität

The compound 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione represents a class of biologically active imidazopurine derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article delves into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

Research indicates that this compound exhibits several mechanisms of action:

  • Adenosine Receptor Modulation : Similar compounds in the imidazopurine class have been shown to act as antagonists at adenosine receptors, particularly the A3 subtype. This interaction may contribute to anti-inflammatory effects and potential anti-cancer properties by modulating cellular signaling pathways .
  • Inhibition of Kinases : Certain derivatives have demonstrated inhibitory effects on kinases such as Aurora B kinase, which is crucial for cell division. This inhibition can lead to reduced proliferation of cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting potential use in treating inflammatory diseases .

Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro studies on cell lines such as A549 (lung cancer) and HL-60 (leukemia) have shown that imidazopurine derivatives can induce significant cytotoxic effects. For instance, compounds with similar structures were found to inhibit cell viability effectively .
  • Anti-inflammatory Activity : Research has indicated that certain imidazopurines can reduce LPS-induced TNF-α secretion in human promyelocytic cell lines, highlighting their potential in managing inflammatory conditions .

Case Studies

  • Aurora Kinase Inhibition : A study reported that derivatives of imidazo[2,1-f]purine exhibited potent inhibition against Aurora B kinase with IC50 values in the low micromolar range. This suggests that modifications to the benzyl and methoxyphenyl substituents can enhance potency against specific targets .
  • Adenosine Receptor Antagonism : Another study emphasized the role of these compounds as selective antagonists for A3 adenosine receptors, which are implicated in various pathophysiological processes including tumor growth and inflammation. The findings indicate a promising pathway for drug development targeting these receptors .

Data Summary

Study Focus Findings Reference
CytotoxicitySignificant inhibition in A549 and HL-60 cells
Inflammatory ResponseReduced TNF-α secretion in HL-60 cells
Kinase InhibitionPotent Aurora B kinase inhibitors
Adenosine Receptor ModulationSelective A3 receptor antagonism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.